molecular formula C18H12ClFN2O3 B309171 N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide

N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide

Katalognummer: B309171
Molekulargewicht: 358.7 g/mol
InChI-Schlüssel: AZCAGYVSYRAZIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide is a synthetic organic compound with a complex structure that includes a furan ring, a chloro-substituted phenyl group, and a fluoroanilino carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the core furan ring. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chloro-substituted phenyl group is then introduced through electrophilic aromatic substitution reactions. The final step involves the coupling of the fluoroanilino carbonyl group to the phenyl ring, which can be achieved using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:

    N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-2-furamide: Similar structure but with a methoxy group instead of a fluoro group.

    N-{2-chloro-5-[(4-chloroanilino)carbonyl]phenyl}-2-furamide: Similar structure but with a chloro group instead of a fluoro group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H12ClFN2O3

Molekulargewicht

358.7 g/mol

IUPAC-Name

N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H12ClFN2O3/c19-14-8-3-11(17(23)21-13-6-4-12(20)5-7-13)10-15(14)22-18(24)16-2-1-9-25-16/h1-10H,(H,21,23)(H,22,24)

InChI-Schlüssel

AZCAGYVSYRAZIE-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Cl

Kanonische SMILES

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.